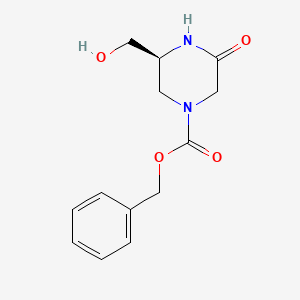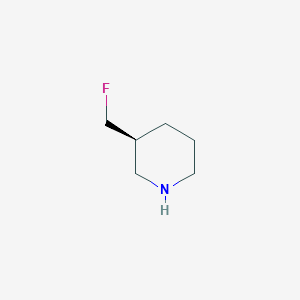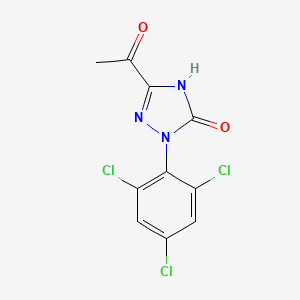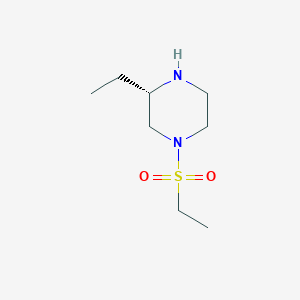
(S)-3-Ethyl-1-(ethylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Ethyl-1-(ethylsulfonyl)piperazine is a chiral piperazine derivative characterized by the presence of an ethyl group and an ethylsulfonyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethyl-1-(ethylsulfonyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Ethyl-1-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to the corresponding sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl or ethylsulfonyl groups are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperazines .
Applications De Recherche Scientifique
(S)-3-Ethyl-1-(ethylsulfonyl)piperazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-3-Ethyl-1-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. Piperazine derivatives often act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain organisms, making it useful as an anthelmintic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler derivative used as an anthelmintic agent.
Piperidine: A bioisostere of piperazine with similar biological activities.
Pyridazine and Pyridazinone: Heterocycles with adjacent nitrogen atoms, known for their wide range of pharmacological activities.
Uniqueness
(S)-3-Ethyl-1-(ethylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its reactivity and potential therapeutic applications compared to simpler piperazine derivatives .
Propriétés
Formule moléculaire |
C8H18N2O2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
(3S)-3-ethyl-1-ethylsulfonylpiperazine |
InChI |
InChI=1S/C8H18N2O2S/c1-3-8-7-10(6-5-9-8)13(11,12)4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Clé InChI |
WWCUYYDJFKDBGC-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@H]1CN(CCN1)S(=O)(=O)CC |
SMILES canonique |
CCC1CN(CCN1)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


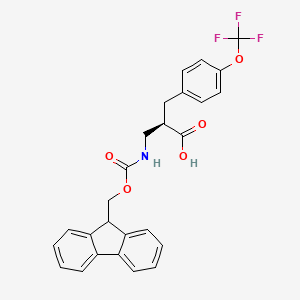
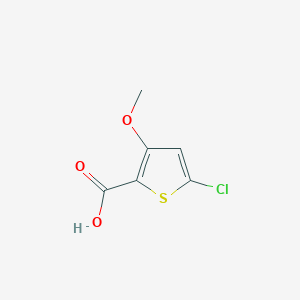
![4-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B12991465.png)

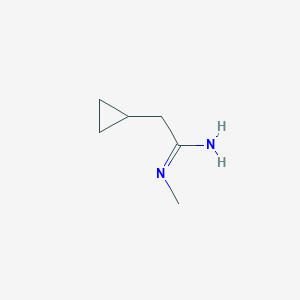
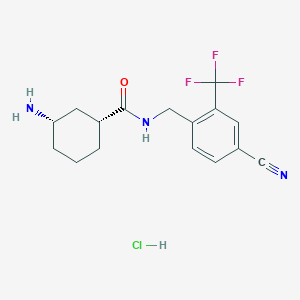
![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12991482.png)
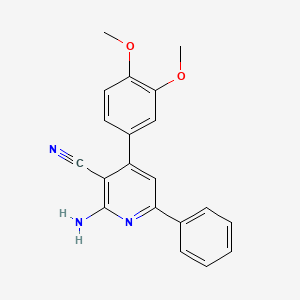
![tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12991494.png)
